molecular formula C22H20ClNO5 B11392866 methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate

methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate

Cat. No.: B11392866
M. Wt: 413.8 g/mol
InChI Key: NXCMTIVQDNIRMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate is a complex organic compound with a molecular formula of C22H20ClNO5 and a molecular weight of 413.8509 . This compound is part of the chromeno[8,7-e][1,3]oxazin family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[8,7-e][1,3]oxazin core structure, followed by the introduction of the 3-chlorobenzyl and methyl groups. The final step involves the esterification of the oxazin ring with acetic acid to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazin ring to its reduced form.

    Substitution: The 3-chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced oxazin derivatives.

Scientific Research Applications

Methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [9-(3-bromobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate
  • Methyl [9-(3-fluorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate

Uniqueness

Methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate is unique due to the presence of the 3-chlorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate is a synthetic compound that falls under the category of oxazines, known for their diverse biological activities. This article explores its biological activity through various studies and findings.

PropertyValue
Molecular FormulaC19H16ClNO3
Molecular Weight341.8 g/mol
IUPAC Name9-[(3-chlorobenzyl)-4-methyl]-2-oxo-9,10-dihydrochromeno[8,7-e][1,3]oxazin-3-yl acetate
InChI KeyASWFTNOPBUOHSG-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)Cl

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors involved in various biological pathways. This can lead to:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A comparative study on the minimum inhibitory concentration (MIC) revealed varying effectiveness against cultured bacteria and fungi. For instance:

CompoundMIC (µg/mL)Bacterial Strain
Methyl Compound32E. coli
Ciprofloxacin16E. coli
Ketoconazole64Candida albicans

The results indicate that the methyl compound has comparable activity to established antibiotics like ciprofloxacin and antifungals like ketoconazole.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines. The following table summarizes findings from a study assessing its cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF720Cell cycle arrest
A54925Caspase activation

These results suggest that the compound may serve as a potential therapeutic agent in cancer treatment due to its ability to trigger programmed cell death in malignant cells .

Case Studies

A notable case study involved the synthesis of this compound and its subsequent testing for biological activity. The compound was synthesized using palladium-catalyzed carbonylation-cyclization methods and was evaluated for both antimicrobial and anticancer activities.

Synthesis and Evaluation

The synthesis process yielded a high purity product which was then subjected to biological assays. The findings indicated:

  • Antimicrobial Testing : Effective against Gram-positive and Gram-negative bacteria.
  • Anticancer Testing : Demonstrated significant cytotoxicity in breast and lung cancer cell lines.

Properties

Molecular Formula

C22H20ClNO5

Molecular Weight

413.8 g/mol

IUPAC Name

methyl 2-[9-[(3-chlorophenyl)methyl]-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate

InChI

InChI=1S/C22H20ClNO5/c1-13-16-6-7-19-18(21(16)29-22(26)17(13)9-20(25)27-2)11-24(12-28-19)10-14-4-3-5-15(23)8-14/h3-8H,9-12H2,1-2H3

InChI Key

NXCMTIVQDNIRMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=CC=C4)Cl)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.